Ytterbium(III) chloride hexahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

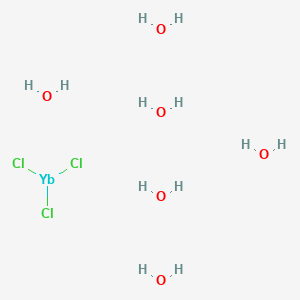

Ytterbium(III) chloride hexahydrate, with the chemical formula YbCl₃·6H₂O, is an inorganic compound that appears as a white crystalline solid. It is a hydrate form of ytterbium(III) chloride and is known for its solubility in water and ethanol. This compound is widely used in various scientific and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ytterbium(III) chloride hexahydrate can be synthesized through the reaction of ytterbium oxide (Yb₂O₃) with hydrochloric acid (HCl). The reaction produces ytterbium(III) chloride, which is then crystallized with water to form the hexahydrate:

Yb2O3+6HCl→2YbCl3+3H2O

Industrial Production Methods

In industrial settings, this compound is produced by heating ytterbium oxide with ammonium chloride (NH₄Cl) to form the ammonium salt of the pentachloride, which is then hydrolyzed to yield this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Ytterbium(III) chloride hexahydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although ytterbium typically remains in the +3 oxidation state.

Substitution: It can react with other halides or ligands to form different complexes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nickel chloride (NiCl₂) and various organic ligands. Reactions are typically carried out in aqueous or alcoholic solutions under controlled temperatures.

Major Products Formed

Major products formed from reactions involving this compound include ytterbium-based catalysts and complexes, which are used in various catalytic and synthetic applications .

Applications De Recherche Scientifique

Ytterbium(III) chloride hexahydrate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism by which ytterbium(III) chloride hexahydrate exerts its effects is primarily through its role as a Lewis acid. It can coordinate with various ligands, facilitating catalytic reactions and the formation of complexes. The molecular targets and pathways involved include interactions with organic molecules and metal ions, enhancing reaction rates and selectivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Terbium(III) chloride: Similar in structure and reactivity, used in phosphors and lasers.

Lutetium(III) chloride: Another lanthanide chloride with similar catalytic properties.

Erbium(III) chloride: Used in optical materials and similar catalytic applications.

Uniqueness

Ytterbium(III) chloride hexahydrate is unique due to its smaller atomic radius, which results in faster catalytic behavior and higher efficiency in certain applications compared to other lanthanide chlorides .

Activité Biologique

Ytterbium(III) chloride hexahydrate (YbCl3·6H2O) is an inorganic compound belonging to the lanthanide series, with significant implications in various biological and chemical applications. This article explores its biological activity, including toxicity, catalytic properties, and applications in biological systems.

- Molecular Formula : YbCl3·6H2O

- Molecular Weight : 387.49 g/mol

- Density : 2.58 g/cm³

- Melting Point : 854°C (anhydrous)

- Solubility : 17 g/100 mL at 25°C

Toxicity and Safety

This compound is classified as poisonous when injected and exhibits mild toxicity upon ingestion. It is also known to irritate the skin and eyes, and it has been identified as an experimental teratogen , indicating potential risks during pregnancy . Safety precautions should be taken when handling this compound, including the use of protective gear to prevent skin contact and inhalation of dust.

1. Catalytic Properties

YbCl3 serves as a Lewis acid due to its electronic configuration, which allows it to participate in various catalytic reactions. Its small ionic radius makes it effective in facilitating reactions such as:

- Aldol reactions

- Pictet-Spengler reactions

These catalytic properties are leveraged in biochemical applications, particularly in synthesizing complex organic molecules .

2. Membrane Biology and Ion Transport

Research indicates that YbCl3 plays a role in studying ion transport across biological membranes. It can mimic biologically relevant ions (such as Na+ and K+), allowing for the examination of electrochemical gradients critical for nerve signaling . The compound has been used as a probe in NMR studies to track ion movement, which is vital for understanding cellular processes.

3. Digestion Tracking in Animal Studies

YbCl3 has been utilized in veterinary science to track digestion processes in animals. By incorporating YbCl3 into animal feed, researchers can monitor the flow rate of solid particulates through the digestive system without harming the animals. This method helps determine optimal conditions for nutrient absorption and feed efficiency .

4. DNA Microarrays

In molecular biology, YbCl3 has shown promise in enhancing the performance of DNA microarrays. Studies have demonstrated that it can significantly increase fluorescein incorporation into target DNA by 50–80 times, which may lead to advancements in rapid diagnostic tests for infectious diseases .

Case Study 1: Ion Transport Studies

A study focused on the use of YbCl3 as a sodium ion probe revealed its effectiveness in monitoring ion transport mechanisms across cell membranes. The results indicated that YbCl3 could be used to elucidate pathways involved in cellular signaling.

Case Study 2: Nutrient Absorption in Swine

In a controlled experiment with swine, researchers added YbCl3 to feed to assess its impact on nutrient absorption. The findings indicated that the compound did not adversely affect animal health or weight but provided valuable insights into digestion efficiency .

Summary Table of Biological Applications

| Application Area | Description | Findings/Implications |

|---|---|---|

| Catalysis | Acts as a Lewis acid for organic reactions | Enhances reaction rates for aldol and Pictet-Spengler reactions |

| Membrane Biology | Probes ion transport dynamics | Aids in understanding electrochemical gradients |

| Veterinary Science | Tracks digestion processes | Non-invasive monitoring of nutrient absorption |

| Molecular Biology | Enhances DNA microarray performance | Potential for rapid diagnostic tests |

Propriétés

IUPAC Name |

trichloroytterbium;hexahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.6H2O.Yb/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYFXTUKPKKWMP-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Yb](Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12O6Yb |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.